Lipophilicity (LogP) Differentiation: 3-Cyclohexylisoxazole vs. 3-Methylisoxazole vs. 3-Phenylisoxazole
The 5-amino derivative of 3-cyclohexylisoxazole (5-amino-3-cyclohexylisoxazole, CAS 500766-46-1) exhibits an ACD/LogP of 2.05, while the 5-chloromethyl derivative (CAS 64988-76-7) exhibits a LogP of 3.07–3.46 depending on the estimation method [1]. In comparison, 3-methylisoxazole has an ACD/LogP of only 0.54, and 3-phenylisoxazole has an ACD/LogP of 1.68, both computed using the same ACD/Labs Percepta platform . The 5-amino-3-cyclohexylisoxazole is therefore approximately 1.5 log units (∼32-fold) more lipophilic than 3-methylisoxazole and approximately 0.37 log units (∼2.3-fold) more lipophilic than 3-phenylisoxazole. The 5-chloromethyl derivative is approximately 2.5–2.9 log units (∼300–800-fold) more lipophilic than 3-methylisoxazole.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 5-Amino-3-cyclohexylisoxazole: ACD/LogP = 2.05; 5-(Chloromethyl)-3-cyclohexylisoxazole: LogP = 3.07–3.46 |
| Comparator Or Baseline | 3-Methylisoxazole: ACD/LogP = 0.54; 3-Phenylisoxazole: ACD/LogP = 1.68 |
| Quantified Difference | ΔLogP = +1.51 (vs. 3-methyl, 5-amino derivative); ΔLogP = +2.53 to +2.92 (vs. 3-methyl, 5-chloromethyl derivative); ΔLogP = +0.37 (vs. 3-phenyl, 5-amino derivative) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00 (for comparators); Hit2Lead and ChemTradeHub LogP databases (for target derivatives) |
Why This Matters
Higher LogP directly correlates with increased membrane permeability and altered pharmacokinetic partitioning, making 3-cyclohexylisoxazole derivatives more suitable for targets requiring hydrophobic binding interactions or blood-brain barrier penetration.
- [1] ChemSpider (legacy). 3-Cyclohexylisoxazol-5-amine. ACD/LogP: 2.05; ACD/LogD (pH 5.5): 1.88. View Source
